molecular formula C22H18F2N2O6S2 B284799 N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide

Número de catálogo: B284799
Peso molecular: 508.5 g/mol
Clave InChI: JMXXPWCWEUSZAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide, also known as AFN-1252, is a novel antibiotic drug that has shown promising results in scientific research. It belongs to the class of drugs known as FabI inhibitors, which target the bacterial fatty acid biosynthesis pathway.

Mecanismo De Acción

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide targets the bacterial fatty acid biosynthesis pathway by inhibiting the enzyme FabI, which is essential for bacterial survival. This inhibition leads to the depletion of fatty acids and ultimately results in bacterial cell death. The mechanism of action of this compound is unique compared to other antibiotics, which makes it a promising candidate for the treatment of antibiotic-resistant infections.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to human cells, which makes it a promising candidate for further development as an antibiotic drug. It has also been found to have a low potential for resistance development, which is a major concern with other antibiotics. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One major advantage of N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide is its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Another advantage is its unique mechanism of action, which makes it less likely to develop resistance. However, one limitation of this compound is its high cost of production, which may limit its availability for further research.

Direcciones Futuras

There are several future directions for N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide research. One possible direction is the development of combination therapies with other antibiotics to enhance its efficacy. Another direction is the optimization of its pharmacokinetic properties to improve its clinical utility. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other bacterial infections, such as tuberculosis and pneumonia.
In conclusion, this compound is a promising antibiotic drug that has shown potent activity against a wide range of bacteria. Its unique mechanism of action and low potential for resistance development make it a promising candidate for further development. However, more research is needed to optimize its pharmacokinetic properties and investigate its potential use in combination therapies and the treatment of other bacterial infections.

Métodos De Síntesis

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of various reagents and solvents. The synthesis method involves the use of starting materials such as 4-fluorobenzenesulfonyl chloride, 4-fluoroaniline, and acetic anhydride. The reaction mixture is then purified through column chromatography to obtain the final product, this compound.

Aplicaciones Científicas De Investigación

N-acetyl-N-(4-{acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl)-4-fluorobenzenesulfonamide has been extensively studied for its antibacterial properties and has shown potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been found to be effective against Gram-negative bacteria, such as Pseudomonas aeruginosa. This compound has been studied in vitro and in vivo and has shown promising results in animal models of infection.

Propiedades

Fórmula molecular

C22H18F2N2O6S2

Peso molecular

508.5 g/mol

Nombre IUPAC

N-[4-[acetyl-(4-fluorophenyl)sulfonylamino]phenyl]-N-(4-fluorophenyl)sulfonylacetamide

InChI

InChI=1S/C22H18F2N2O6S2/c1-15(27)25(33(29,30)21-11-3-17(23)4-12-21)19-7-9-20(10-8-19)26(16(2)28)34(31,32)22-13-5-18(24)6-14-22/h3-14H,1-2H3

Clave InChI

JMXXPWCWEUSZAY-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

SMILES canónico

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.